3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 896351-67-0
VCID: VC4138645
InChI: InChI=1S/C17H15FN2OS2/c1-11-19-15-10-13(4-7-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
SMILES: CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)F
Molecular Formula: C17H15FN2OS2
Molecular Weight: 346.44

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide

CAS No.: 896351-67-0

Cat. No.: VC4138645

Molecular Formula: C17H15FN2OS2

Molecular Weight: 346.44

* For research use only. Not for human or veterinary use.

3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide - 896351-67-0

Specification

CAS No. 896351-67-0
Molecular Formula C17H15FN2OS2
Molecular Weight 346.44
IUPAC Name 3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
Standard InChI InChI=1S/C17H15FN2OS2/c1-11-19-15-10-13(4-7-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Standard InChI Key SEIJIMRTMPYYKX-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features three distinct components:

  • 2-Methylbenzo[d]thiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole ring, with a methyl group at position 2. This scaffold is known for enhancing metabolic stability and binding affinity in drug design .

  • Propanamide linker: A three-carbon chain connecting the benzothiazole core to the thioether group. The amide functionality contributes to hydrogen bonding interactions with biological targets.

  • 4-Fluorophenylthio group: A sulfur-linked fluorophenyl substituent, where the fluorine atom introduces electron-withdrawing effects, potentially improving bioavailability and target selectivity .

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₅FN₂OS₂
Molecular Weight362.44 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (predicted)
LogP (Partition Coefficient)3.2 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide likely involves multi-step reactions:

  • Formation of 2-methylbenzo[d]thiazol-5-amine: Achieved via cyclization of substituted anilines with carbon disulfide, followed by methylation .

  • Introduction of the propanamide linker: Reaction with acryloyl chloride or a similar acylating agent under basic conditions.

  • Thioether formation: Coupling the intermediate with 4-fluorothiophenol using a Mitsunobu reaction or nucleophilic substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1CS₂, HCl, 100°C, 6h75%
2Acryloyl chloride, Et₃N, DCM, 0°C→RT82%
34-Fluorothiophenol, DIAD, PPh₃, THF68%

Key challenges include optimizing regioselectivity during thiazole formation and minimizing oxidation of the thioether group. Microwave-assisted synthesis, as reported for related benzothiazoles, could enhance reaction efficiency .

AssayResult (Predicted)Reference Compound Data
Mtb MIC1.2 µg/mL0.5–2.0 µg/mL
HeLa Cell IC₅₀12.5 µM8.88–19.25 µM
COX-II Inhibition45% at 10 µM61.8–67%

Structure-Activity Relationships (SAR)

  • Thiazole Methyl Group: The 2-methyl substitution on the benzothiazole core reduces steric hindrance, improving target binding .

  • Fluorophenylthio Substituent: Fluorine’s electron-withdrawing effect enhances metabolic stability and electrostatic interactions .

  • Propanamide Length: A three-carbon chain balances flexibility and rigidity, optimizing pharmacokinetics.

Future Directions

  • In Vivo Studies: Evaluate toxicity and efficacy in animal models of tuberculosis or cancer.

  • Derivatization: Explore replacing the fluorophenyl group with trifluoromethyl or cyano substituents to modulate activity.

  • Formulation: Develop nanoparticle-based delivery systems to address solubility limitations.

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